molecular formula C10H16BBrN2O2 B12617712 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 942070-70-4

2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No.: B12617712
CAS No.: 942070-70-4
M. Wt: 286.96 g/mol
InChI Key: DKOZKKXDKGXMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of bromine and boron atoms in the structure suggests potential reactivity and utility in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole typically involves the following steps:

    Borylation: The incorporation of the boron moiety can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and borylation reactions, optimized for high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cross-Coupling Reactions: The boron moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. Reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.

    Coupling Products: The Suzuki-Miyaura reaction yields biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

    Catalysis: It can be used as a ligand or catalyst in various organic transformations.

Biology

    Drug Discovery: Imidazole derivatives are known for their biological activity, and this compound may be explored for potential pharmacological properties.

Medicine

    Antimicrobial Agents: Imidazole compounds are often investigated for their antimicrobial activity, and this compound could be a candidate for such studies.

Industry

    Materials Science: The compound may find applications in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole would depend on its specific application. In the context of organic synthesis, its reactivity is primarily governed by the presence of the bromine and boron atoms, which facilitate substitution and coupling reactions, respectively. In biological systems, the imidazole ring may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methylimidazole: Lacks the boron moiety, making it less versatile for cross-coupling reactions.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.

Uniqueness

The presence of both bromine and boron atoms in 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole makes it a unique and valuable compound for a wide range of chemical transformations, particularly in the field of cross-coupling reactions.

Properties

IUPAC Name

2-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOZKKXDKGXMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648390
Record name 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-70-4
Record name 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942070-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.